3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
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Overview
Description
3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol: is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the benzyl and phenol groups. Common reagents used in these steps include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the benzyl and phenol positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents and strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The medicinal applications of this compound are of particular interest. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or modulation of biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Compounds such as This compound derivatives with different substituents can provide insights into the structure-activity relationship.
3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol: can be compared to other tetracyclic compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific tetracyclic structure and the presence of both benzyl and phenol groups
Properties
Molecular Formula |
C23H19N5OS |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
InChI |
InChI=1S/C23H19N5OS/c29-17-8-4-7-16(11-17)21-25-22-20-18-9-10-27(12-15-5-2-1-3-6-15)13-19(18)30-23(20)24-14-28(22)26-21/h1-8,11,14,29H,9-10,12-13H2 |
InChI Key |
CRCNRJFPVYVAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC(=CC=C5)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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